molecular formula C8H5BrN2O B12366313 6-bromo-8aH-phthalazin-1-one

6-bromo-8aH-phthalazin-1-one

Cat. No.: B12366313
M. Wt: 225.04 g/mol
InChI Key: GDWVZFVVPSQERQ-UHFFFAOYSA-N
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Description

6-Bromo-8aH-phthalazin-1-one is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8aH-phthalazin-1-one typically involves the bromination of phthalazin-1-one. One common method is the reaction of phthalazin-1-one with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the phthalazin-1-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8aH-phthalazin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-phthalazinone derivatives, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Bromo-8aH-phthalazin-1-one has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-8aH-phthalazin-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, phthalazinone derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase, which are involved in inflammatory and cancer-related pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromophthalazin-1(4H)-one
  • Phthalazin-1-one
  • 8aH-Phthalazin-1-one hydrazone

Uniqueness

6-Bromo-8aH-phthalazin-1-one is unique due to the presence of the bromine atom at the 6-position, which imparts distinct chemical reactivity and biological activity. This modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other phthalazinone derivatives.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-8aH-phthalazin-1-one

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4,7H

InChI Key

GDWVZFVVPSQERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=NC(=O)C21)Br

Origin of Product

United States

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